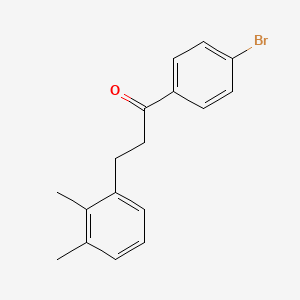

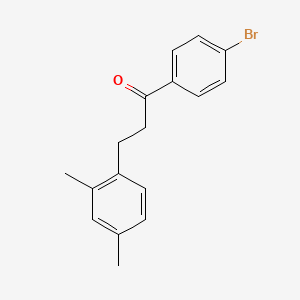

4'-Bromo-2,2-dimethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-Bromo-2,2-dimethylbutyrophenone is a chemical compound that is related to various research areas, including organic synthesis and biochemistry. While the provided papers do not directly discuss 4'-Bromo-2,2-dimethylbutyrophenone, they do provide insights into the chemistry of related brominated acetophenone derivatives and their applications. These compounds are of interest due to their reactivity and potential use in various chemical transformations and biological studies.

Synthesis Analysis

The synthesis of related brominated compounds involves the use of bromination agents and specific reaction conditions to introduce bromine atoms into organic molecules. For example, the preparation of 4'-bromophenacyl triflate, a derivative of brominated acetophenone, is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This method demonstrates the general approach to synthesizing brominated compounds, which may be applicable to the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which can significantly influence the physical and chemical properties of the molecule. For instance, in the structure of tetrabromidobis(4-chlorophenyl)stannate(IV), the SnIV atom lies on a center of inversion, and there are weak hydrogen bonding interactions between the N atom of the 4-(dimethylamino)pyridinium and the Br atoms of the anion . These structural details highlight the importance of bromine in molecular interactions and stability.

Chemical Reactions Analysis

Brominated acetophenone derivatives are known to participate in various chemical reactions. For example, 4'-bromophenacyl triflate is used to derivatize carboxylic acids for spectrophotometric detection in high-performance liquid chromatography . Additionally, bromophos, a dimethyl aryl phosphorothionate, undergoes demethylation through mild alkaline hydrolysis or by a glutathione-dependent liver enzyme, leading to the formation of 4-bromo-2,5-dichlorophenyl phosphorothionic acid . These reactions demonstrate the reactivity of brominated compounds and their potential utility in analytical and biochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. Bromine's high atomic mass and its ability to participate in various types of chemical bonding can affect the compound's boiling point, melting point, solubility, and reactivity. For instance, the presence of a bromine atom in 4'-bromophenacyl triflate contributes to its stability for 3-6 months . The solvent molecule 4-bromochlorobenzene, a bromination by-product, exhibits disorder about a twofold rotation axis, indicating the impact of bromine on molecular conformation .

Safety And Hazards

Propriétés

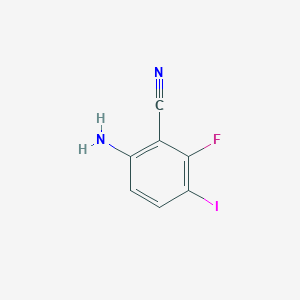

IUPAC Name |

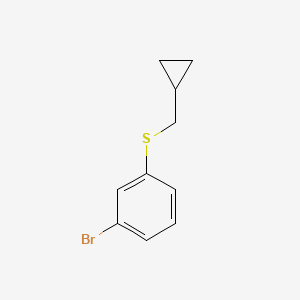

1-(4-bromophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTFOLPFYOXBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642431 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2,2-dimethylbutyrophenone | |

CAS RN |

898765-37-2 |

Source

|

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)